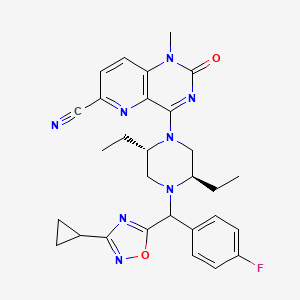
Tyrosinase-IN-17
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tyrosinase-IN-17, also known as Compound 5b, is a lipophilic, skin-permeable, and non-cytotoxic tyrosinase inhibitor. It is characterized by its ability to inhibit tyrosinase, an enzyme responsible for the production of melanin. This compound is particularly suited for research into melanin-related diseases, including melanoma and melanogenesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tyrosinase-IN-17 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically provided by the manufacturer .
Industrial Production Methods: Industrial production methods for this compound are not widely disclosed. it is likely that the compound is produced using standard organic synthesis techniques, involving the use of high-purity reagents and controlled reaction environments to ensure consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions: Tyrosinase-IN-17 primarily undergoes oxidation reactions due to its role as a tyrosinase inhibitor. The compound interacts with the active site of tyrosinase, preventing the enzyme from catalyzing the oxidation of tyrosine to dihydroxyphenylalanine (DOPA) and further to dopaquinone .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include molecular oxygen and copper ions, which are essential for the activity of tyrosinase. The reactions typically occur under physiological conditions, such as neutral pH and ambient temperature .
Major Products Formed: The major products formed from the reactions involving this compound are primarily related to the inhibition of melanin synthesis. By preventing the oxidation of tyrosine, the compound effectively reduces the production of melanin and related pigments .
Wissenschaftliche Forschungsanwendungen
Tyrosinase-IN-17 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of enzyme inhibition and the role of tyrosinase in melanin synthesis . In biology, the compound is used to investigate the effects of tyrosinase inhibition on cellular processes and melanin production . In medicine, this compound is explored for its potential therapeutic applications in treating melanin-related diseases, such as melanoma and hyperpigmentation disorders . In the cosmetic industry, the compound is used in the development of skin-whitening products and treatments for hyperpigmentation .
Wirkmechanismus
Tyrosinase-IN-17 exerts its effects by binding to the active site of tyrosinase, a copper-containing enzyme. This binding prevents the enzyme from catalyzing the oxidation of tyrosine to DOPA and further to dopaquinone, which are key steps in melanin synthesis . The inhibition of tyrosinase activity leads to a reduction in melanin production, making this compound effective in treating hyperpigmentation disorders .
Vergleich Mit ähnlichen Verbindungen
Tyrosinase-IN-17 is unique in its high efficacy and low cytotoxicity compared to other tyrosinase inhibitors. Similar compounds include kojic acid, arbutin, and hydroquinone, which are also used as tyrosinase inhibitors in various applications . this compound stands out due to its lipophilic nature and skin permeability, making it more effective in topical applications .
List of Similar Compounds:- Kojic acid
- Arbutin
- Hydroquinone
- Vanillin
- Resveratrol
Eigenschaften
Molekularformel |
C20H23NO3 |
|---|---|
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
(4-benzylpiperidin-1-yl)-(4-hydroxy-3-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H23NO3/c1-24-19-14-17(7-8-18(19)22)20(23)21-11-9-16(10-12-21)13-15-5-3-2-4-6-15/h2-8,14,16,22H,9-13H2,1H3 |
InChI-Schlüssel |
HGMHRMVDSVMUEC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] hexadecanoate](/img/structure/B15136444.png)
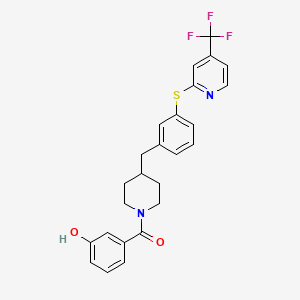
![4-[4-[(1S,5R)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-[[(3S,4E)-4-(fluoromethylidene)-1,3-dimethylpiperidin-3-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol](/img/structure/B15136462.png)

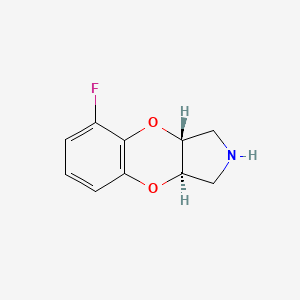
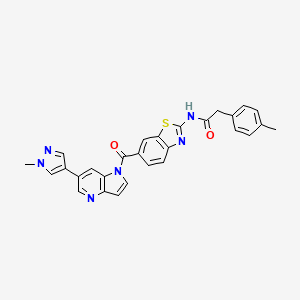
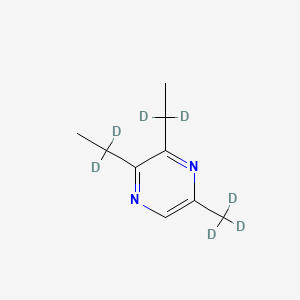
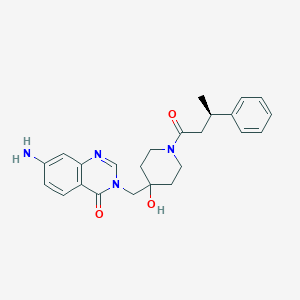
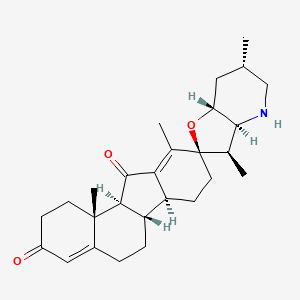

![4-[(2,4-difluorophenyl)diazenyl]-5-methyl-2-(4-methylphenyl)sulfonyl-1H-pyrazol-3-one](/img/structure/B15136510.png)

![9-(4-Methylpiperazin-1-yl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-[1]benzoxepino[5,4-c]pyridine](/img/structure/B15136520.png)
